

Recrystallization methods for purifying 3-Chloro-5-nitroaniline

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Compound of Interest

Compound Name: 3-Chloro-5-nitroaniline

CAS No.: 5344-44-5

Cat. No.: B1584287

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Application Note: Optimized Recrystallization Strategies for High-Purity **3-Chloro-5-nitroaniline**

Introduction & Compound Profile

3-Chloro-5-nitroaniline (3-CNA) is a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and agrochemicals.^[1] Its meta-meta substitution pattern makes it thermodynamically stable but challenging to synthesize without isomer contamination.^[1] Common synthesis routes, such as the partial reduction of 1-chloro-3,5-dinitrobenzene using ammonium sulfide, often leave residual sulfur byproducts, inorganic salts, and isomeric impurities (e.g., 2-chloro or 4-chloro analogs) [1, 2].^[1]

Achieving pharmaceutical-grade purity (>98%) requires a recrystallization protocol that addresses both the compound's polarity and its tendency to "oil out" in the presence of impurities.^[1]

Physicochemical Profile

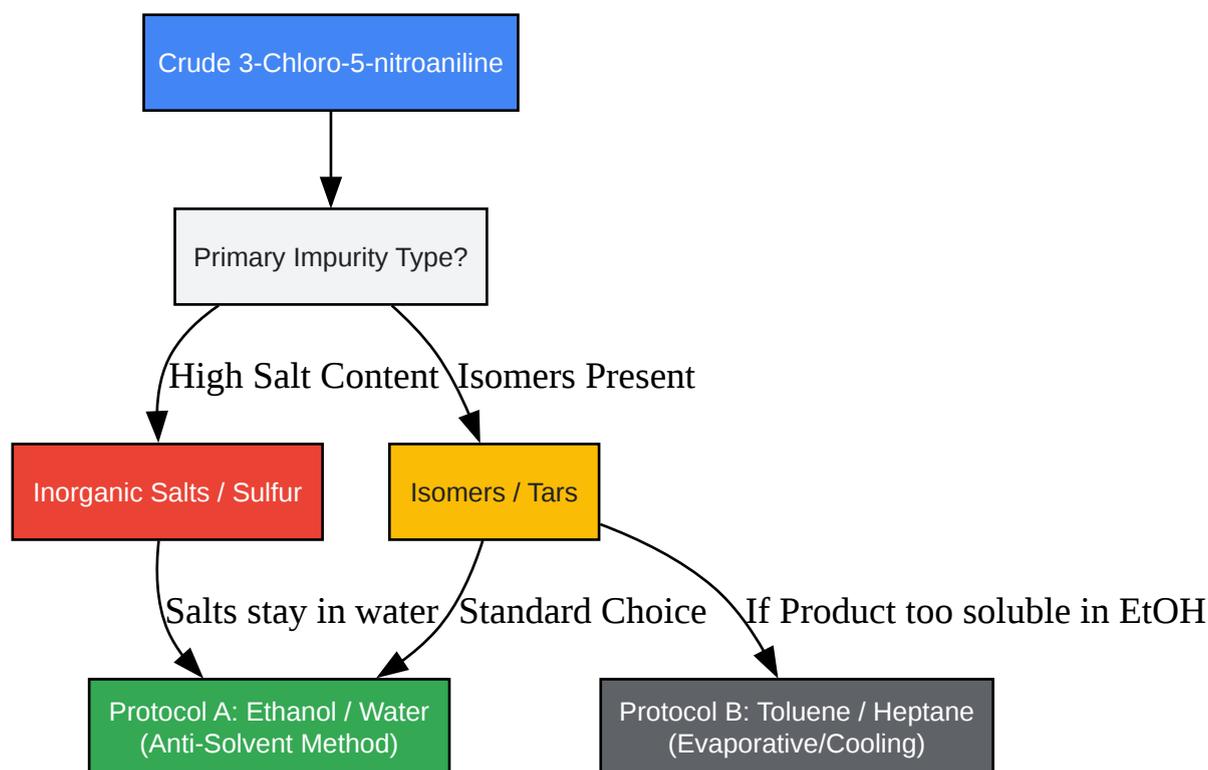
Property	Value	Notes
Appearance	Orange to Yellow Crystalline Solid	Color intensity often correlates with oxidation impurities.[1]
Melting Point	131–134 °C [3]	Distinct from 2-chloro (~118°C) and 4-chloro (~160°C) isomers.[1]
Solubility (Hot)	Ethanol, Methanol, Acetone, Ethyl Acetate	High solubility facilitates dissolution.[1]
Solubility (Cold)	Water, Hexanes, Heptane	Low solubility makes these ideal anti-solvents.[1]
pKa	~2.5 (Weak Base)	Protonation requires strong acid; neutral in standard solvents.[1]

Strategic Solvent Selection

The purification strategy relies on the "Like Dissolves Like" principle, balanced by the Anti-Solvent Effect. 3-CNA contains a polar nitro group and an amino group, making it soluble in polar organic solvents.[1] However, the chlorine atom adds lipophilicity.[1]

- Primary System (Ethanol/Water): The "Gold Standard" for aromatic nitroanilines.[1] Ethanol dissolves the compound readily at high temperatures, while water acts as a powerful anti-solvent to force precipitation upon cooling.[1] This system also effectively removes inorganic salts (soluble in water) and very lipophilic tars (insoluble in ethanol).[1]
- Secondary System (Toluene/Heptane): Used only if the primary impurity is highly polar or if the product is too soluble in alcohols.[1]

Solvent Decision Matrix



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Figure 1: Decision matrix for selecting the optimal solvent system based on impurity profile.[1]

Detailed Protocols

Protocol A: Binary Solvent Recrystallization (Ethanol/Water)

Best for: General purification, removal of salts, and sulfur byproducts.[1]

Materials:

- Crude **3-Chloro-5-nitroaniline** (10.0 g)[1]
- Solvent: Ethanol (95% or absolute)[1]
- Anti-solvent: Deionized Water[1]
- Activated Carbon (optional, for decolorization)[1]

Step-by-Step Methodology:

- Dissolution:
 - Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.
 - Add 40 mL of Ethanol.
 - Heat the mixture to reflux (~78°C) on a stir plate with a magnetic stir bar.
 - Note: If the solid does not dissolve completely, add hot ethanol in 5 mL increments until dissolution is complete.^[1] Do not exceed 80 mL total volume to maintain yield.
- Hot Filtration (Critical Step):
 - If insoluble particles (black specks, metal salts) are visible, perform a hot filtration.^[1]
 - Pre-heat a glass funnel and fluted filter paper with hot ethanol.^[1]
 - Filter the hot solution into a clean, pre-warmed flask.
 - Why: This prevents premature crystallization on the filter paper, which causes yield loss.^[1]
- Nucleation & Anti-Solvent Addition:
 - Maintain the filtrate at a gentle boil.
 - Slowly add hot water dropwise via an addition funnel or pipette.^[1]
 - Stop point: Add water until a persistent turbidity (cloudiness) just appears and does not disappear upon swirling.^[1]
 - Add 1-2 mL of ethanol to clear the solution (restore transparency).^[1]
- Crystallization:
 - Remove from heat and cover the flask with foil.
 - Allow to cool to room temperature slowly (over 1-2 hours).

- Troubleshooting: If "oiling out" occurs (liquid droplets form instead of crystals), reheat to dissolve and scratch the glass side with a rod or add a seed crystal of pure 3-CNA.
- Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
- Harvesting:
 - Filter the crystals using a Büchner funnel and vacuum suction.[1]
 - Wash the filter cake with 20 mL of cold 1:1 Ethanol/Water mixture.
 - Dry the solid in a vacuum oven at 40°C for 4 hours.

Recrystallization Workflow Diagram



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Figure 2: Sequential workflow for the Ethanol/Water anti-solvent crystallization method.

Quality Control & Validation

After drying, the product must be validated against the following specifications.

Test	Method	Acceptance Criteria	Failure Mode Analysis
Melting Point	Capillary Method	131 – 134 °C	< 128°C: Solvent trapped or isomer contamination. Broad Range (>2°C): Wet product.[1]
Appearance	Visual Inspection	Bright Orange/Yellow Needles	Dark Brown: Oxidation/Azo impurities.[1] Repeat recrystallization with activated carbon.
TLC	Silica Gel (3:7 Acetone:Hexane)	Single Spot ()	Multiple Spots: Isomer presence. Consider column chromatography.[1]

Safety & Handling (E-E-A-T)

Hazard Warning: **3-Chloro-5-nitroaniline** is toxic if swallowed, inhaled, or in contact with skin. [1] It acts as a blood toxicant (Methemoglobinemia).[1]

- Engineering Controls: All weighing and heating operations must be performed inside a certified fume hood.[1]
- PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]
- Waste Disposal: Mother liquors (filtrates) contain dissolved nitroanilines and must be disposed of as hazardous organic waste (halogenated).[1] Do not pour down the drain.

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